molecular formula C7H7FN2O4S B1386098 2-fluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1094853-29-8

2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No.: B1386098
CAS No.: 1094853-29-8
M. Wt: 234.21 g/mol
InChI Key: ZFFUFWXJBDZZFV-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 g/mol . It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzenesulfonamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by fluorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-amino-N-methyl-5-nitrobenzenesulfonamide.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-fluoro-N-methyl-5-nitrobenzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-methylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical properties and reactivity.

    N-methyl-5-nitrobenzenesulfonamide: Lacks the fluorine atom, affecting its stability and reactivity.

    2-fluoro-5-nitrobenzenesulfonamide: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-fluoro-N-methyl-5-nitrobenzenesulfonamide is unique due to the presence of all three functional groups (fluorine, methyl, and nitro) on the benzenesulfonamide structure. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic processes .

Properties

IUPAC Name

2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUFWXJBDZZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-nitrobenzenesulfonyl chloride (3.2 g, 12.6 mmol) in THF (30 mL) at −45° C. was treated with methylamine hydrochloride (1.0 g, 15.1 mmol) and triethylamine (2.1 mL, 15.1 mmol) and stirred for 30 minutes. The mixture was then treated with 6M aqueous HCl to adjust the pH to 3 and warmed to room temperature before being diluted with water and extracted with EtOAc. The organic extract was dried (sodium sulfate), concentrated, and subjected to flash chromatography (5-20% EtOAc-petroleum ether) to give 2-fluoro-N-methyl-5-nitrobenzenesulfonamide as a yellow solid (3.0 g, 93%). MS (m/z) 235.1 (M+H+).
Quantity
3.2 g
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reactant
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1 g
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2.1 mL
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reactant
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30 mL
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solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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